molecular formula C18H17N3OS B1208066 6,7-dihydro-2-[4-(methylsulfinyl)phenyl]-3-(4-pyridinyl)-5h-pyrrolo[1,2-a]imidazole CAS No. 122454-69-7

6,7-dihydro-2-[4-(methylsulfinyl)phenyl]-3-(4-pyridinyl)-5h-pyrrolo[1,2-a]imidazole

Cat. No.: B1208066
CAS No.: 122454-69-7
M. Wt: 323.4 g/mol
InChI Key: KSEJZTWORQXILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SKF-105809 is a small molecule drug initially developed by GSK Plc. It functions as a dual inhibitor of lipoxygenase and cyclooxygenase-mediated arachidonic acid metabolism. This compound has demonstrated anti-inflammatory activity in rodent models of inflammation .

Preparation Methods

The synthetic routes and reaction conditions for SKF-105809 are not widely documented in public sources. it is known that the compound is a small molecule with the molecular formula C18H17N3OS

Chemical Reactions Analysis

SKF-105809 undergoes various chemical reactions, primarily involving its functional groups. As a dual inhibitor, it interacts with enzymes involved in the metabolism of arachidonic acid. The compound can undergo oxidation and reduction reactions, as well as substitution reactions involving its heterocyclic core. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the formation of the desired products .

Comparison with Similar Compounds

SKF-105809 is unique in its dual inhibition of both lipoxygenase and cyclooxygenase enzymes. Similar compounds include other inhibitors of these enzymes, such as zileuton (a lipoxygenase inhibitor) and nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and aspirin (cyclooxygenase inhibitors). SKF-105809’s dual inhibitory action provides a broader anti-inflammatory effect compared to single-target inhibitors .

Properties

CAS No.

122454-69-7

Molecular Formula

C18H17N3OS

Molecular Weight

323.4 g/mol

IUPAC Name

2-(4-methylsulfinylphenyl)-3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C18H17N3OS/c1-23(22)15-6-4-13(5-7-15)17-18(14-8-10-19-11-9-14)21-12-2-3-16(21)20-17/h4-11H,2-3,12H2,1H3

InChI Key

KSEJZTWORQXILM-UHFFFAOYSA-N

SMILES

CS(=O)C1=CC=C(C=C1)C2=C(N3CCCC3=N2)C4=CC=NC=C4

Canonical SMILES

CS(=O)C1=CC=C(C=C1)C2=C(N3CCCC3=N2)C4=CC=NC=C4

Synonyms

6,7-dihydro-2-(4-(methylsulfinyl)phenyl)-3-(4-pyridyl)-5(1H)-pyrrolo(1,2-a)imidazole
SK and F 105809
SKF-105809

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 5.0 g (16.3 mmoles) of 2-(4-methylthiophenyl)-3-(4-pyridyl)-6,7-dihydro [5H]-pyrrolo[1,2 a]imidazole of Example 3 dissolved in 75 ml of chloroform, chilled in an ice bath, was added dropwise a solution of 3.30 g (16.3 mmoles) of 85% 3-chloroperbenzoic acid in chloroform. After stirring at 25° C. overnight, the reaction mixture was washed with 5% sodium carbonate, dried over anhydrous potassium carbonate, and stripped in vacuo. The residue was flash chromatographed on silica eluting with 5 to 10% methanol in methylene chloride: 2-propanol (9:1). The solvent was removed in vacuo and the residue recrystallized from ethyl acetate to give the desired titled compound, mp 163.5-165.5° C. 1H NMR (360 MHz, CDCl3) δ8.62 (2H,d), 7.68 (2H,d), 7.57 (2H,d), 7 25 (2H,d), 4.05 (2H,t), 3.02 (2H,t), 2.72 (s) superimposed upon 2.69 (m) (5H total). Mass Spec. (CI) (M+H) 324 (MW=323).
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.